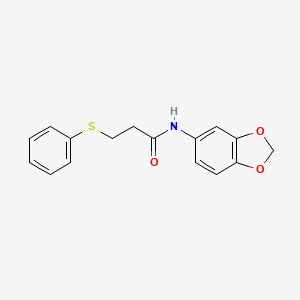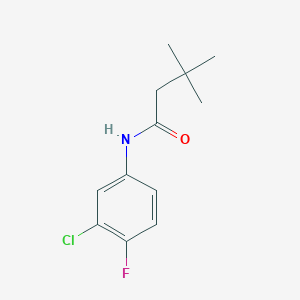![molecular formula C19H19N3O4S2 B11171511 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11171511.png)
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated compound under basic conditions. This step forms the core thiazole structure.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the thiazole ring.
Formation of the Butanamide Moiety: The butanamide group is attached to the phenyl-thiazole intermediate through an amide bond formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halogenated compounds, nucleophiles, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, amines.
Substitution: Functionalized phenyl-thiazole derivatives.
Applications De Recherche Scientifique
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer, infections, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can be compared with other thiazole derivatives:
2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with a chlorine substituent on the phenyl ring, which may alter its biological activity and chemical reactivity.
4-phenoxy-N-(1,3-thiazol-2-yl)butanamide: Lacks the sulfamoyl group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H19N3O4S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-17(26-15-6-4-3-5-7-15)18(23)21-14-8-10-16(11-9-14)28(24,25)22-19-20-12-13-27-19/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
FWPIMHRZDBKOHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11171432.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2,4-dichlorophenoxy)butan-1-one](/img/structure/B11171435.png)

![2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11171450.png)
![Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11171455.png)




![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B11171490.png)


![Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B11171504.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11171507.png)
